molecular formula C6H12 B1581402 trans-4-Methyl-2-pentene CAS No. 674-76-0

trans-4-Methyl-2-pentene

Cat. No.: B1581402
CAS No.: 674-76-0
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-SNAWJCMRSA-N
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Description

trans-4-Methyl-2-pentene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C6H12 , and it is known for its use as an intermediate in organic synthesis. This compound is a colorless liquid with a boiling point of approximately 57.2°C and a density of 0.686 g/mL at 20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Methyl-2-pentene can be synthesized through various methods. One common method involves the reaction of 2-pentene with a methylating agent such as methyl iodide . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methyl-2-pentene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalysts such as or are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).

Major Products Formed:

Scientific Research Applications

trans-4-Methyl-2-pentene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-4-Methyl-2-pentene involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the compound’s double bond reacts with electrophilic oxygen species, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form alkanes .

Comparison with Similar Compounds

trans-4-Methyl-2-pentene can be compared with other similar alkenes, such as:

  • 1-Butene (C4H8)
  • 1-Pentene (C5H10)
  • 1-Hexene (C6H12)
  • 2-Methyl-2-pentene (C6H12)

Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the fourth carbon atom and a double bond between the second and third carbon atoms. This structural arrangement influences its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

(E)-4-methylpent-2-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LGAQJENWWYGFSN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID101015956
Record name (2E)-4-methylpent-2-ene
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name (E)-4-Methylpent-2-ene
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Vapor Pressure

223.0 [mmHg]
Record name (E)-4-Methylpent-2-ene
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CAS No.

674-76-0, 4461-48-7
Record name trans-4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene, (2E)-
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Record name 4-Methylpent-2-ene
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Record name trans-4-Methyl-2-pentene
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Record name (2E)-4-methylpent-2-ene
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Record name (E)-4-methylpent-2-ene
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Record name 4-METHYL-2-PENTENE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of trans-4-methyl-2-pentene?

A1: this compound is an unsaturated hydrocarbon with a six-carbon chain containing one double bond. As its name suggests, the methyl group (-CH3) is located on the fourth carbon, and the double bond is between the second and third carbons. The "trans" designation indicates that the two larger substituents on the double bond (the pentyl and methyl groups) are positioned on opposite sides of the double bond. []

Q2: How does this compound react with carbene species?

A2: Research has shown that adamantylidenecarbene, generated photochemically, adds to this compound in a stereospecific manner. [] This reaction exemplifies the typical addition of carbenes to alkenes, forming cyclopropane derivatives. The stereospecificity suggests a concerted mechanism where both new bonds form simultaneously.

Q3: What is the stereochemical outcome of the reaction between this compound and the phenoxathiin cation radical?

A3: The phenoxathiin cation radical (PO•+) adds to this compound stereospecifically, yielding the erythro bisadduct. [] This reaction proceeds through an episulfonium cation radical intermediate, resulting in a trans addition across the double bond. Treatment of this bisadduct with basic alumina leads to elimination, forming a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)alkenes, with the (Z)-isomer being the dominant product. []

Q4: How can laser control mass spectrometry be used to differentiate between cis and trans isomers of 4-methyl-2-pentene?

A4: Laser control mass spectrometry (LCMS) utilizes shaped femtosecond laser pulses to induce molecular fragmentation and ionization. The differences in geometric structure between cis- and this compound influence their interaction with the laser pulses, resulting in unique fragmentation patterns. This allows for fast, accurate, and reproducible identification of the isomers. []

Q5: How do alkyl substituents affect the rate constant of reactions with hydroxyl radicals, and what is the specific rate constant for this compound?

A5: Studies have demonstrated a trend where increasing alkyl substitution on a double bond correlates with an increase in the rate constant for reactions with hydroxyl radicals. [] For this compound, the rate constant for its reaction with hydroxyl radicals has been determined to be (6.24 ± 0.08) × 10−11 cm3 molecule−1 s−1. [] This information is valuable for atmospheric chemistry models and understanding the fate of volatile organic compounds in the environment.

Q6: What stable conformations are adopted by this compound and how do they relate to the conformations of trans-1,4-polybutadiene?

A6: Infrared spectroscopy studies combined with normal frequency calculations revealed that for C-C bonds adjacent to a trans C=C bond, both cis and skew conformations are stable. [] Based on these findings and the spectral analysis of trans-1,4-polybutadiene, it can be inferred that both cis and skew conformations are present in the polymer chains, influencing its physical and mechanical properties. []

Q7: How does this compound participate in reactions involving the generation of ethoxycarbonylnitrene?

A7: In a two-phase system, the base decomposition of ethyl p-nitrophenylsulfonyloxycarbamate in the presence of this compound and a phase transfer catalyst yields both stereospecific and nonstereospecific addition products of ethoxycarbonylnitrene. [] This observation suggests that both singlet and triplet states of ethoxycarbonylnitrene are involved in the reaction mechanism.

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